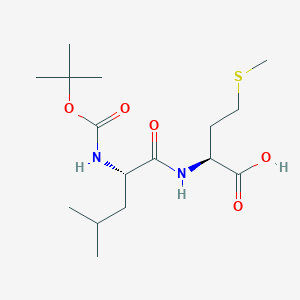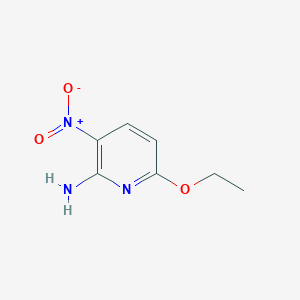
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine
Vue d'ensemble
Description
“N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine” is a chemical compound with the molecular formula C3H9NO3S . It is a type of O-protected NH-free hydroxylamine derivative . These derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Synthesis Analysis
O-protected NH-free hydroxylamine derivatives, including “this compound”, have been used in the construction of nitrogen-enriched compounds . They have showcased the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis . The reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C provides O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C3H9NO3S . It has a molecular weight of 139.17 .Chemical Reactions Analysis
“this compound” is an emerging electrophilic aminating reagent for organic synthesis . It has been used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .Physical And Chemical Properties Analysis
“this compound” has a melting point of 33-35 °C and a predicted boiling point of 168.3±23.0 °C . Its density is predicted to be 1.234±0.06 g/cm3 , and it has a pKa of -3.35±0.70 (predicted) .Applications De Recherche Scientifique
Synthesis and Characterization
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine has been utilized in the synthesis of various chemical compounds. For example, Zhu et al. (2007) reported its use in synthesizing multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids, which can be further used in creating other functionalized ionic liquids or ionic liquid-polymer composites (Zhu et al., 2007). Additionally, a study by Hasegawa et al. (2018) explored its application in a visible light promoted process for desulfonylation of N-sulfonylamides and -amines, highlighting its potential in organic synthesis (Hasegawa et al., 2018).
Biochemical Analysis
In biochemical research, this compound has been used in the analysis of reactive species and radical formations. Qian et al. (2005) described its role in identifying and quantifying spin-trapped free radicals in vitro and in vivo, providing a comprehensive method for characterizing and quantifying free radical formation in biological systems (Qian et al., 2005).
Electrophilic Aminations
The compound is significant in electrophilic amination reactions. Erdik et al. (2007) conducted a kinetic study on the amination of Grignard reagents with this compound, providing insights into the mechanism of electrophilic amination (Erdik et al., 2007).
Reaction Mechanisms and Molecular Structures
Understanding the reaction mechanisms involving this compound is crucial in chemical research. For instance, Rankin et al. (1981) studied the molecular structures of its derivatives in the gas phase, providing valuable data for molecular configuration analyses (Rankin et al., 1981).
Applications in Solar Cells
In the field of renewable energy, Liu et al. (2020) investigated the use of N,N-dimethylamino substituents (related to this compound) in the synthesis of hole-transport materials for perovskite solar cells, demonstrating its potential in enhancing solar cell efficiency (Liu et al., 2020).
Mécanisme D'action
Orientations Futures
O-protected NH-free hydroxylamine derivatives, including “N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine”, are emerging as valuable reagents in organic synthesis . Their use in the construction of nitrogen-enriched compounds showcases their potential for the late-stage functionalization of natural products, drugs, and functional molecules . This suggests promising future directions in the field of organic synthesis.
Propriétés
IUPAC Name |
dimethylamino methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4(2)7-8(3,5)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIANJNAHYLTTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506631 | |
| Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75812-61-2 | |
| Record name | N-[(Methanesulfonyl)oxy]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















